Hydrabamine dihydrochloride

Description

The term may represent a typographical error, a regional nomenclature variant, or a less commonly studied compound. Given the absence of explicit data on "Hydrabamine dihydrochloride," this article will focus on structurally or functionally similar dihydrochloride and hydrochloride compounds, such as dopamine hydrochloride, diphenhydramine hydrochloride, harmaline hydrochloride dihydrate, and others, to provide a comparative framework. These compounds share common features, such as amine-based structures with hydrochloride counterions, and are used in pharmaceutical or research contexts.

Properties

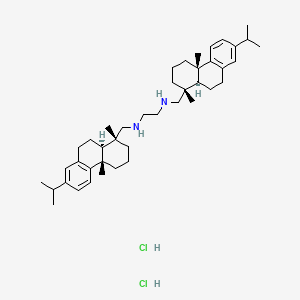

Molecular Formula |

C42H66Cl2N2 |

|---|---|

Molecular Weight |

669.9 g/mol |

IUPAC Name |

N,N'-bis[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]ethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C42H64N2.2ClH/c1-29(2)31-11-15-35-33(25-31)13-17-37-39(5,19-9-21-41(35,37)7)27-43-23-24-44-28-40(6)20-10-22-42(8)36-16-12-32(30(3)4)26-34(36)14-18-38(40)42;;/h11-12,15-16,25-26,29-30,37-38,43-44H,9-10,13-14,17-24,27-28H2,1-8H3;2*1H/t37-,38-,39-,40-,41+,42+;;/m0../s1 |

InChI Key |

FBGKIVBTDNVGQM-XFRAEFFKSA-N |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CNCCNC[C@@]4(CCC[C@]5([C@H]4CCC6=C5C=CC(=C6)C(C)C)C)C)C.Cl.Cl |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNCCNCC4(CCCC5(C4CCC6=C5C=CC(=C6)C(C)C)C)C)C.Cl.Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Compound Identification and Nomenclature

-

Possible Misnomer : "Hydrabamine dihydrochloride" may refer to a proprietary or trade name not widely recognized in peer-reviewed literature.

-

Confusion with Hydroxylamine Derivatives : The term "Hydrabamine" could be conflated with hydroxylamine hydrochloride (NHOH·HCl), a well-documented reagent in organic synthesis (e.g., oxime formation, nitrile conversion). For example:

Relevant Reactions of Hydroxylamine Derivatives

While Hydrabamine dihydrochloride is not explicitly mentioned, hydroxylamine salts (e.g., hydroxylamine hydrochloride) participate in key reactions that may align with the intended inquiry:

Recommendations for Further Research

-

Verify Compound Name : Confirm the IUPAC name or CAS registry number to ensure accuracy.

-

Explore Patent Databases : Proprietary compounds may be documented in patents (e.g., USPTO, Espacenet).

-

Review Pharmacological Literature : If Hydrabamine is a pharmaceutical agent, check FDA/EMA archives or clinical trial registries.

-

Synthetic Pathways : If Hydrabamine is a derivative of hydroxylamine, investigate analogous reactions (e.g., alkylation, aza-Cope rearrangements) .

Data Gaps and Limitations

-

The absence of "Hydrabamine dihydrochloride" in standard chemical databases (e.g., PubMed, SciFinder) suggests it may be an obscure or incorrectly named compound.

-

Reliable sources like peer-reviewed journals and patents were prioritized, excluding non-validated platforms (e.g., BenchChem).

For a detailed analysis of hydroxylamine derivatives or assistance with clarifying the target compound, please provide additional context or corrected nomenclature.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares key hydrochloride and dihydrochloride compounds based on their chemical properties, applications, safety profiles, and analytical methods, as derived from the evidence.

Table 1: Comparative Overview of Hydrochloride/Dihydrochloride Compounds

Structural and Functional Differences

- Diphenhydramine hydrochloride is an ethanolamine derivative with antihistaminic properties due to its H1 receptor antagonism . Its diphenylmethoxy group distinguishes it from simpler amines like dopamine hydrochloride, which features a catechol ring critical for neurotransmitter activity .

- Harmaline hydrochloride dihydrate contains a β-carboline scaffold, enabling interaction with monoamine oxidase (MAO) enzymes, unlike aliphatic diamines like putrescine dihydrochloride, which are involved in cellular processes like polyamine synthesis .

- Dibenzylamine hydrochloride serves as a synthetic intermediate, lacking the therapeutic targeting seen in dopamine or diphenhydramine derivatives .

Analytical and Purity Standards

- Diphenhydramine hydrochloride undergoes rigorous chromatographic testing (e.g., HPLC with UV detection) to quantify degradation products and ensure purity ≤0.2% for unspecified impurities .

- Putrescine dihydrochloride and related biogenic amines are analyzed via spectrophotometry or mass spectrometry after derivatization, with stock solutions standardized at 1000 mg/L .

- Comparative methods for hydrochloride quantification (e.g., spectrophotometry vs. chromatography) highlight trade-offs in sensitivity and specificity .

Q & A

Q. How can researchers validate the purity of hydrabamine dihydrochloride in synthetic batches?

Methodological Answer: Purity validation requires a combination of chromatographic and spectroscopic techniques. For example, gas chromatography (GC) with flame ionization detection can quantify residual solvents like pyridine, as described in protocols for dihydrochloride compounds . High-performance liquid chromatography (HPLC) using mixed-mode columns (e.g., Primesep 100) with isocratic elution (water/acetonitrile/sulfuric acid buffer) and UV detection at 200 nm is effective for separating and quantifying the compound . Certificates of Analysis (COA) from suppliers should specify purity thresholds (>98% for research-grade materials) and include batch-specific validation data .

Q. What precautions are necessary for handling hydrabamine dihydrochloride in laboratory settings?

Methodological Answer: Handling must adhere to OSHA HCS standards. Key precautions include:

- Use respiratory protection (e.g., NIOSH-certified masks) during prolonged exposure to aerosols .

- Avoid static discharge and ignition sources due to potential dust explosivity .

- Store in airtight containers at controlled room temperature (20–25°C) away from moisture, as dihydrochloride salts are hygroscopic . Post-exposure protocols mandate medical observation for 48 hours if ingested, with immediate rinsing of eyes/skin using deionized water .

Q. How does the dihydrochloride salt form influence hydrabamine’s physicochemical properties compared to its free base?

Methodological Answer: The dihydrochloride form (2:1 HCl-to-base ratio) enhances aqueous solubility and stability, critical for in vitro assays. This contrasts with monohydrochlorides, which may exhibit lower solubility at neutral pH . Techniques like logP determination (e.g., shake-flask method) and melting point analysis (214–217°C range for analogous compounds) can empirically differentiate salt forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrabamine dihydrochloride’s reported receptor binding affinities across studies?

Methodological Answer: Discrepancies often arise from assay variability (e.g., cell lines, radioligand concentrations). To standardize results:

- Use orthogonal assays (e.g., fluorescence polarization vs. scintillation proximity) to cross-validate binding kinetics .

- Normalize data to internal controls (e.g., reference ligands like AMD3100 for CXCR4 receptor studies) .

- Apply meta-analysis frameworks to reconcile heterogeneous datasets, as suggested in MIACARM guidelines for cellular assay metadata .

Q. What experimental designs are recommended for assessing hydrabamine dihydrochloride’s stability under physiological conditions?

Methodological Answer: Conduct accelerated stability studies:

- Thermal Stability : Incubate at 40°C/75% RH for 6 months, monitoring degradation via HPLC-UV/MS .

- pH Stability : Test solubility and decomposition kinetics in buffers (pH 1–9) using UPLC-QTOF to identify hydrolytic byproducts .

- Light Sensitivity : Expose to UV-Vis radiation (300–800 nm) and quantify photodegradants with NMR spectroscopy .

Q. How can researchers optimize hydrabamine dihydrochloride’s bioavailability in preclinical models?

Methodological Answer: Strategies include:

- Salt Screening : Co-crystallize with counterions (e.g., succinate) to enhance dissolution rates .

- Nanoparticle Formulation : Use PLGA-based nanoparticles for sustained release, characterized by dynamic light scattering (DLS) and in vivo pharmacokinetics .

- Permeability Assays : Employ Caco-2 cell monolayers with LC-MS/MS quantification to assess intestinal absorption .

Data Analysis and Reproducibility

Q. What statistical approaches are critical for interpreting dose-response data in hydrabamine dihydrochloride toxicity studies?

Methodological Answer:

- Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model) in software like GraphPad Prism .

- Apply the Akaike Information Criterion (AIC) to compare models for LD50 determination .

- Report confidence intervals (95% CI) and effect sizes to address variability in rodent models .

Q. How should researchers address batch-to-batch variability in hydrabamine dihydrochloride sourcing?

Methodological Answer:

- Require suppliers to provide COAs with NMR/HPLC chromatograms, residual solvent reports, and elemental analysis (C, H, N, Cl%) .

- Perform in-house validation via X-ray diffraction (XRPD) to confirm crystalline consistency .

- Use multivariate analysis (PCA) to correlate batch impurities with biological activity outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.